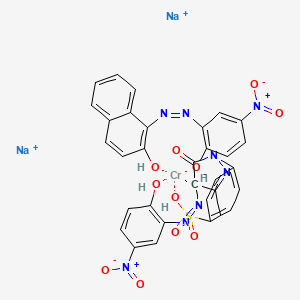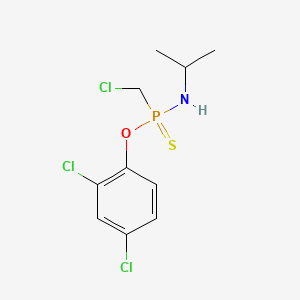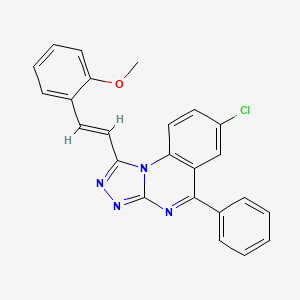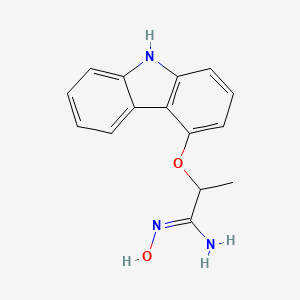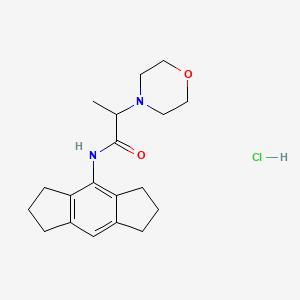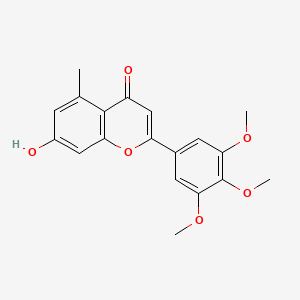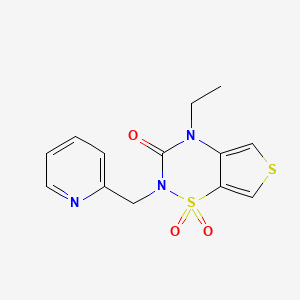
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-ethyl-2-(2-pyridinylmethyl)-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Thieno(3,4-e)-1,2,4-tiadiazin-3(4H)-ona, 4-etil-2-(2-piridinilmetil)-, 1,1-dióxido es un compuesto orgánico complejo que pertenece a la clase de tieno[3,4-e][1,2,4]tiadiazinas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2H-Thieno(3,4-e)-1,2,4-tiadiazin-3(4H)-ona, 4-etil-2-(2-piridinilmetil)-, 1,1-dióxido generalmente implica reacciones orgánicas de varios pasos. Los materiales de partida comunes incluyen derivados de tieno[3,4-e][1,2,4]tiadiazina y compuestos basados en piridina. Las condiciones de reacción a menudo requieren catalizadores, disolventes y controles de temperatura específicos para garantizar que el producto deseado se obtenga con alto rendimiento y pureza.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la ampliación de los procedimientos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para la producción a gran escala, garantizar una calidad constante e implementar medidas de seguridad para manejar productos químicos potencialmente peligrosos.
Análisis De Reacciones Químicas
Tipos de reacciones
2H-Thieno(3,4-e)-1,2,4-tiadiazin-3(4H)-ona, 4-etil-2-(2-piridinilmetil)-, 1,1-dióxido puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos nucleófilos o electrófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio
Reactivos de sustitución: Halógenos, agentes alquilantes
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir tioles o aminas.
Aplicaciones Científicas De Investigación
2H-Thieno(3,4-e)-1,2,4-tiadiazin-3(4H)-ona, 4-etil-2-(2-piridinilmetil)-, 1,1-dióxido tiene diversas aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, como las propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2H-Thieno(3,4-e)-1,2,4-tiadiazin-3(4H)-ona, 4-etil-2-(2-piridinilmetil)-, 1,1-dióxido implica su interacción con dianas y vías moleculares específicas. Estas pueden incluir enzimas, receptores u otras proteínas que juegan un papel en los procesos biológicos. Los efectos del compuesto están mediados a través de la unión a estos objetivos, lo que lleva a cambios en las funciones celulares y las vías de señalización.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares a 2H-Thieno(3,4-e)-1,2,4-tiadiazin-3(4H)-ona, 4-etil-2-(2-piridinilmetil)-, 1,1-dióxido incluyen otros derivados de tieno[3,4-e][1,2,4]tiadiazina y compuestos basados en piridina.
Singularidad
Lo que distingue a este compuesto es su combinación única del núcleo de tieno[3,4-e][1,2,4]tiadiazina con el grupo piridinilmetil. Esta característica estructural puede conferir actividades biológicas y reactividad química distintas, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Número CAS |
214916-43-5 |
|---|---|
Fórmula molecular |
C13H13N3O3S2 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
4-ethyl-1,1-dioxo-2-(pyridin-2-ylmethyl)thieno[3,4-e][1,2,4]thiadiazin-3-one |
InChI |
InChI=1S/C13H13N3O3S2/c1-2-15-11-8-20-9-12(11)21(18,19)16(13(15)17)7-10-5-3-4-6-14-10/h3-6,8-9H,2,7H2,1H3 |
Clave InChI |
SGCPZBMNJQRXMK-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CSC=C2S(=O)(=O)N(C1=O)CC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


